REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([CH2:15][CH2:16][CH3:17])[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:18][CH2:19][CH2:20][CH2:21]Br.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[C:2]1([O:1][C:8]2[CH:13]=[CH:12][C:11]([O:14][CH2:21][CH2:20][CH2:19][Br:18])=[C:10]([CH2:15][CH2:16][CH3:17])[CH:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC(=C(C=C1)O)CCC
|
Name
|
|
Quantity
|
31.86 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
cesium carbonate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and 0.2N HCl
|
Type
|
WASH
|
Details
|
The organic was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel with methylene chloride/hexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC1=CC(=C(C=C1)OCCCBr)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |